![molecular formula C13H20ClN B3077820 N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride CAS No. 1049680-98-9](/img/structure/B3077820.png)
N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Antiparkinsonian Activity
N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride: has been investigated for its potential in treating Parkinson’s disease (PD). Earlier studies found that a related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (also known as Prottremin ), demonstrated antiparkinsonian activity in animal models of PD. The derivative synthesized from N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride exhibited promising results, making it a candidate for further research .
Anti-Inflammatory and Analgesic Properties
Another avenue of interest lies in the compound’s anti-inflammatory and analgesic effects. Researchers have synthesized derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal , which showed potential in these areas. Further investigations into its mechanism of action and efficacy are warranted .
Chemical Synthesis and Design
The compound’s structural features make it valuable for chemical synthesis and design. Researchers have explored its use in creating novel compounds with diverse chemotypes, including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These derivatives may find applications in drug development and medicinal chemistry .
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3;/h4-8,11,14H,1,9-10H2,2-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSARPLVZCDEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)-2-propen-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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